3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

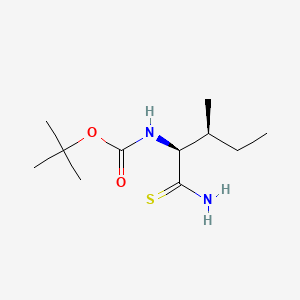

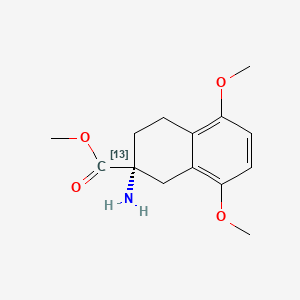

“3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester” is a biochemical compound used for proteomics research . The molecular formula of this compound is C8H6Cl3NO3, and it has a molecular weight of 270.50 .

Chemical Reactions Analysis

The specific chemical reactions involving “3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester” are not detailed in the search results. It is mentioned that this compound is useful in organic synthesis , suggesting it may participate in various chemical reactions.科学的研究の応用

Synthetic Approach to Camptothecin Analogue : A study demonstrated the synthesis of camptothecin analogues using picolinic acid 1-oxide, which was esterified to produce ethyl 6-chloropicolinate. This process involved several steps, including hydrolysis, condensation, and cyclisation, leading to the formation of complex compounds including 3-keto-pyrrolidino[2.1-f]-2-pyridone. The research aimed at developing analogues of camptothecin, a notable anti-cancer compound (Kametani, 1970).

Hydrolysis in Mixed-Ligand Complexes : Research has explored the hydrolysis of α-amino-acid esters in mixed-ligand complexes with palladium, involving compounds like ethyl picolinate. This study provides insights into the reaction kinetics and mechanisms of these complexes, offering valuable information for further applications in coordination chemistry and catalysis (Hay & Basak, 1982).

Synthesis of Substituted Pipecolic Acid Methyl Esters : Another application involves the practical synthesis of pipecolic acid methyl esters from commercially available 3-hydroxy-2-pyridine carboxylic acid. This process includes palladium-catalyzed cross-coupling reactions and highlights the versatility of picolinic acid derivatives in organic synthesis (Subramanyam et al., 1996).

Catalytic Hydrolysis for Cu2+ Detection : A study introduced improved ester substrates for the hydrolysis in the presence of Cu2+, which can be used for sensitive and selective detection of Cu2+ ions. This application is particularly relevant in the fields of analytical chemistry and environmental monitoring (Kovács & Mokhir, 2008).

Biosynthesis of Optically Pure Esters : Research has also been conducted on the biosynthesis of optically pure ethyl esters, such as (S)-4-chloro-3-hydroxybutanoate ester, which is a precursor for chiral drugs. This involves biocatalysis, highlighting the role of picolinic acid derivatives in pharmaceutical synthesis (Ye et al., 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester involves the conversion of 2,6-dichloropyridine-3,5-diol to the target compound through a series of reactions.", "Starting Materials": [ "2,6-dichloropyridine-3,5-diol", "Ethyl chloroformate", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: 2,6-dichloropyridine-3,5-diol is reacted with ethyl chloroformate and triethylamine in methanol to form ethyl 3,5-dichloropyridine-2-carbonyl chloride.", "Step 2: The resulting compound is then treated with sodium hydroxide to form ethyl 3,5-dichloropyridine-2-carboxylate.", "Step 3: The carboxylate group is then hydrolyzed using hydrochloric acid to form 3,5-dichloropyridine-2-carboxylic acid.", "Step 4: The resulting compound is reacted with sodium bicarbonate and 4-chlorophenol in methanol to form 3-chloro-4-hydroxy-5-(4-chlorophenoxy)pyridine-2-carboxylic acid.", "Step 5: 3-chloro-4-hydroxy-5-(4-chlorophenoxy)pyridine-2-carboxylic acid is then reacted with thionyl chloride and pyridine to form 3-chloro-4-chlorocarbonyl-5-(4-chlorophenoxy)pyridine.", "Step 6: The resulting compound is then treated with sodium hydroxide to form 3-chloro-4-hydroxy-5-(4-chlorophenoxy)pyridine.", "Step 7: Finally, 3-chloro-4-hydroxy-5-(4-chlorophenoxy)pyridine is reacted with ethyl chloroformate and triethylamine in methanol to form 3,4,5-Trichloro-6-hydroxy-2-picolinic Acid Ethyl Ester." ] } | |

CAS番号 |

1346598-88-6 |

分子式 |

C8H6Cl3NO3 |

分子量 |

270.49 |

IUPAC名 |

ethyl 3,4,5-trichloro-6-oxo-1H-pyridine-2-carboxylate |

InChI |

InChI=1S/C8H6Cl3NO3/c1-2-15-8(14)6-4(10)3(9)5(11)7(13)12-6/h2H2,1H3,(H,12,13) |

InChIキー |

BXXVCOBIULFGSP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C(=C(C(=O)N1)Cl)Cl)Cl |

同義語 |

3,4,5-Trichloro-6-hydroxy-2-pyridinecarboxylic Acid Ethyl Ester; 3,4,5-Trichloro-1,6-dihydro-6-oxo-2-Pyridinecarboxylic Acid Ethyl Ester; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。